molecular formula C26H23N5O4 B2663041 N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031624-38-0

N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2663041
CAS RN: 1031624-38-0
M. Wt: 469.501
InChI Key:
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Description

“N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a derivative of quinazoline . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Synthesis Analysis

The synthesis of quinazoline derivatives involves reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Molecular Structure Analysis

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Chemical Reactions Analysis

Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiological significance and pharmacological utilized molecules . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Physical And Chemical Properties Analysis

Quinazolines and quinazolinones emerged as a privileged class of nitrogen containing heterocyclic scaffolds . They exhibit a broad spectrum of pharmacological activities .

Scientific Research Applications

Synthesis and Biological Activity Prediction

The synthesis of related quinazoline derivatives involves complex chemical reactions starting from specific precursors. These compounds are then subjected to computer prediction for their probable biological activities using software like PASS and GUSAR. For instance, certain derivatives have been predicted to possess potential antineurotic activity, which could be relevant for treating male reproductive and erectile dysfunction. These substances are classified as slightly toxic or practically nontoxic, highlighting their safety for further investigation (Danylchenko, S., Drushlyak, O. G., & Kovalenko, S., 2016).

Antimicrobial and Antifungal Activities

Newly synthesized triazole-carboxamides, including triazoloquinazoline derivatives, have shown promising antimicrobial activities against primary pathogens such as Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. Moreover, specific compounds within this group have demonstrated potent effects against pathogenic yeast Candida albicans, indicating their potential as antimicrobial and antifungal agents (Pokhodylo, N., Manko, N., Finiuk, N., Klyuchivska, O., Matiychuk, V., Obushak, M., & Stoika, R., 2021).

Antioxidant and Antibacterial Properties

Derivatives of triazoloquinazoline have been evaluated for their in vitro antioxidant and antibacterial activities. Some compounds have been found to exhibit significant antioxidant properties when compared to ascorbic acid. Furthermore, these derivatives also showed remarkable antibacterial effectiveness against strains such as S. aureus, E. coli, and P. aeruginosa. These findings suggest the potential of these compounds to serve as lead molecules for further exploration in the development of new pharmacological agents (Gadhave, R., & Kuchekar, B., 2020).

Selective Receptor Antagonism

Certain quinazoline derivatives have been identified as selective antagonists for human A3 adenosine receptors, demonstrating high affinity and selectivity. This specificity suggests potential therapeutic applications in targeting diseases mediated by the A3 receptor subtype (Kim, Y. C., Ji, X., & Jacobson, K., 1996).

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This highlights the potential of these compounds in future therapeutic applications.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-34-21-11-8-16(14-22(21)35-2)12-13-27-25(32)18-9-10-19-20(15-18)31-24(28-26(19)33)23(29-30-31)17-6-4-3-5-7-17/h3-11,14-15,30H,12-13H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUPISKWTOPRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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